Clorhidrato de 1-(furan-2-il)-3-fenilpropan-1-amina

Descripción general

Descripción

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . It belongs to the family of organic compounds called heterocyclic . Furan and its derivatives have widespread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions with appropriate substituted benzaldehydes under acidic conditions . For example, 2-acetylfuran was reacted with the appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic acid solution to synthesize (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives .Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques were used to characterize and analyze 2-acetyl-5-methylfuran, a derivative of furan .Chemical Reactions Analysis

Furan derivatives have been known to undergo various chemical reactions. For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be analyzed using various techniques. For instance, the density, boiling point, melting point, molecular formula, molecular weight, flash point, exact mass, PSA, LogP, vapour pressure, index of refraction, and other properties of 1-(Furan-2-yl)ethanone were determined .Aplicaciones Científicas De Investigación

Inhibidores de la tirosinasa e inhibición de la melanogénesis

Se sintetizó y evaluó una serie de derivados de (E)-1-(furan-2-il)prop-2-en-1-ona para su actividad inhibitoria de la tirosinasa de champiñones . Entre estas series, el compuesto 8 (que contiene bencilideno con 2,4-dihidroxi) mostró una potente actividad inhibitoria de la tirosinasa . Se determinó que la cinética enzimática del compuesto 8 era del tipo de inhibición mixta . Los resultados de acoplamiento molecular indicaron que el compuesto 8 puede unirse a los sitios catalíticos y alostéricos 1 y 2 de la tirosinasa para inhibir la actividad enzimática .

Agente an-ti-pigmentación

Con base en estudios in vitro e computacionales, el compuesto 8 podría ser un candidato valioso para el desarrollo de un agente an-ti-pigmentación . El compuesto 8 atenuó la síntesis de melanina y la actividad celular de la tirosinasa, simulada por la hormona estimulante de los melanocitos α y la 1-metil-3-isobutilxantina . El compuesto 8 también disminuyó las expresiones de la tirosinasa en células B16F10 .

Actividad antibacteriana

Los compuestos que contienen furano exhiben una amplia gama de características biológicas y farmacológicas ventajosas, y como resultado, se han empleado como medicamentos en una serie de áreas de enfermedades distintas . Los derivados del furano han ocupado una posición especial en el ámbito de la química medicinal . Debido a la notable eficacia terapéutica de los medicamentos relacionados con el furano, los químicos medicinales se han inspirado para crear numerosos agentes antibacterianos innovadores .

Síntesis de nuevos fármacos

Una técnica sintética esencial en la búsqueda de nuevos fármacos es la inclusión del núcleo furano . Debido a los numerosos métodos por los cuales se pueden fabricar los derivados de los furanos, así como a sus numerosas reacciones estructurales, el campo de la química orgánica y la química medicinal ofrece una amplia gama de perspectivas .

Análisis espectroscópico

El 2-acetil-5-metilfurano, un derivado del furano, se caracterizó experimentalmente y se analizó en detalle utilizando técnicas espectroscópicas FT-IR, FT-Raman, UV-vis y 1H NMR realizadas en diferentes disolventes .

Síntesis de derivados del furano

Para la síntesis de derivados de (E)-1-(furan-2-il)-3-(fenil sustituido)prop-2-en-1-ona, se hizo reaccionar el 2-acetilfurano con los benzaldehídos sustituidos apropiados en condiciones ácidas utilizando una solución de ácido acético 1-M HCl .

Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic applications .

Mode of Action

Furan derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Furan derivatives have been reported to exhibit various biological effects, which could be attributed to their interaction with cellular targets .

Action Environment

Environmental factors can significantly influence the action of chemical compounds .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .

Cellular Effects

The effects of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride vary with different dosages. At lower doses, it may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can exhibit toxic effects, including liver damage and altered enzyme activity. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Propiedades

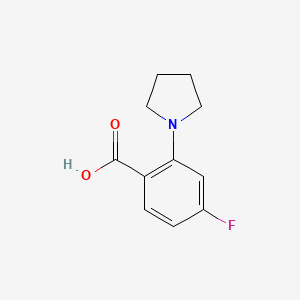

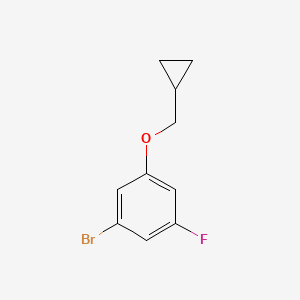

IUPAC Name |

1-(furan-2-yl)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11;/h1-7,10,12H,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJHWRPTUIVXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)